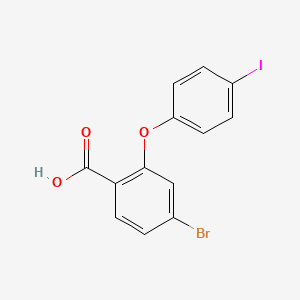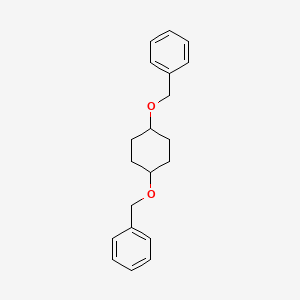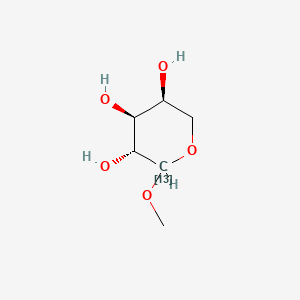
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring, ethynyl, and phenyl groups, as well as bis(methylthio)methylene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methylene group, where nucleophiles replace the methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of new compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to biological effects. The ethynyl and phenyl groups may also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bis(methylthio)methylene)malononitrile: Similar structure with bis(methylthio)methylene group but different core structure.
2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one: Contains a similar bis(methylthio)methylene group and phenyl group but different ring structure.
N-[Bis(methylthio)methylene]glycine methyl ester: Similar bis(methylthio)methylene group but different functional groups and core structure.
Uniqueness
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring, ethynyl, and phenyl groups, along with the bis(methylthio)methylene substituents. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H12O4S2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-[bis(methylsulfanyl)methylidene]-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H12O4S2/c1-4-15(10-8-6-5-7-9-10)18-12(16)11(13(17)19-15)14(20-2)21-3/h1,5-9H,2-3H3 |
Clave InChI |
ZVVFAMFSWNIFBR-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1C(=O)OC(OC1=O)(C#C)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)



![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)

![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
